N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of this compound is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, by forming a coordinate covalent bond to the heme iron . This interaction can lead to the inhibition of the enzyme, affecting its ability to metabolize certain substances .
Biochemical Pathways
Cytochrome P450 enzymes are involved in the oxidation of organic substances, and their inhibition can affect the metabolism and clearance of various drugs .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its inhibitory effect on Cytochrome P450 2A6. By inhibiting this enzyme, the compound can potentially affect the metabolism of drugs and other substances, leading to changes in their efficacy and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide typically involves multi-step organic reactions. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of this carbothioamide with potassium ferricyanide in an alkaline medium to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce the corresponding amine.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antiviral properties due to the presence of the furan and pyridine rings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: Similar structure but lacks the nicotinamide moiety.
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring instead of the nicotinamide moiety.
Pyrazolo[3,4-d]pyrimidine derivatives: Different heterocyclic system but similar applications in medicinal chemistry.
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is unique due to the combination of the furan, pyridine, and nicotinamide moieties in a single molecule. This unique structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-13(6-3-9-19-17)16(21)20-11-12-5-2-8-18-15(12)14-7-4-10-23-14/h2-10H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFQIUCFTRKNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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